molecular formula C16H14O3 B1608121 Methyl 3-oxo-3-(3-phenylphenyl)propanoate CAS No. 677326-70-4

Methyl 3-oxo-3-(3-phenylphenyl)propanoate

Cat. No. B1608121
CAS RN: 677326-70-4
M. Wt: 254.28 g/mol
InChI Key: IYDXKTYOPUAGEG-UHFFFAOYSA-N
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Description

Methyl 3-oxo-3-(3-phenylphenyl)propanoate, also known as MOPP, is a synthetic organic compound that has been widely used in scientific research. MOPP belongs to the family of chalcone derivatives, which have been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Mechanism of Action

The mechanism of action of Methyl 3-oxo-3-(3-phenylphenyl)propanoate involves the inhibition of various signaling pathways involved in cancer cell growth and survival. Methyl 3-oxo-3-(3-phenylphenyl)propanoate inhibits the activity of the transcription factor NF-κB, which is involved in the expression of genes that promote cell growth and survival. It also inhibits the activity of the protein kinase Akt, which is involved in cell survival and proliferation. Methyl 3-oxo-3-(3-phenylphenyl)propanoate also induces the expression of the tumor suppressor protein p53, which promotes cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Methyl 3-oxo-3-(3-phenylphenyl)propanoate has been found to have several biochemical and physiological effects. It inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. Methyl 3-oxo-3-(3-phenylphenyl)propanoate also inhibits the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. Methyl 3-oxo-3-(3-phenylphenyl)propanoate has been found to have a low toxicity profile, with no significant adverse effects on normal cells.

Advantages and Limitations for Lab Experiments

Methyl 3-oxo-3-(3-phenylphenyl)propanoate has several advantages for lab experiments. It is a stable and easily synthesized compound, with a high purity and yield. It has been extensively studied for its anti-cancer properties, making it a valuable tool for cancer research. However, Methyl 3-oxo-3-(3-phenylphenyl)propanoate has some limitations as well. It has poor solubility in water, which can limit its bioavailability and efficacy. It also has a short half-life in vivo, which can limit its therapeutic potential.

Future Directions

There are several future directions for research on Methyl 3-oxo-3-(3-phenylphenyl)propanoate. One area of interest is the development of Methyl 3-oxo-3-(3-phenylphenyl)propanoate derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the synergistic effects of Methyl 3-oxo-3-(3-phenylphenyl)propanoate with other anti-cancer agents. Additionally, the potential use of Methyl 3-oxo-3-(3-phenylphenyl)propanoate as a therapeutic agent for other diseases, such as inflammatory disorders and microbial infections, warrants further investigation.
Conclusion:
In conclusion, Methyl 3-oxo-3-(3-phenylphenyl)propanoate, or Methyl 3-oxo-3-(3-phenylphenyl)propanoate, is a synthetic organic compound with anti-cancer, anti-inflammatory, and anti-microbial properties. Its mechanism of action involves the inhibition of various signaling pathways involved in cancer cell growth and survival. Methyl 3-oxo-3-(3-phenylphenyl)propanoate has several advantages for lab experiments, but also has some limitations. Future research on Methyl 3-oxo-3-(3-phenylphenyl)propanoate derivatives and its potential therapeutic applications holds promise for the development of new treatments for cancer and other diseases.

Scientific Research Applications

Methyl 3-oxo-3-(3-phenylphenyl)propanoate has been extensively studied for its anti-cancer properties. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. Methyl 3-oxo-3-(3-phenylphenyl)propanoate induces apoptosis, or programmed cell death, in cancer cells by activating the mitochondrial pathway. It also inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.

properties

IUPAC Name

methyl 3-oxo-3-(3-phenylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-19-16(18)11-15(17)14-9-5-8-13(10-14)12-6-3-2-4-7-12/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYDXKTYOPUAGEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1=CC=CC(=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373489
Record name methyl 3-oxo-3-(3-phenylphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-oxo-3-(3-phenylphenyl)propanoate

CAS RN

677326-70-4
Record name methyl 3-oxo-3-(3-phenylphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 677326-70-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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